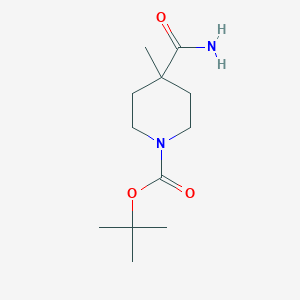
1-Boc-4-methylpiperidine-4-carboxamide
Cat. No. B1374635
Key on ui cas rn:
343788-67-0
M. Wt: 242.31 g/mol
InChI Key: SOVXDRHZKKDYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486967B2
Procedure details


To a suspension of tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate (2.52 g, 10.4 mmol) in acetonitrile (7.6 mL) and water (23.4 mL) was added KOH (2.63 g, 46.8 mmol) at 0° C. Then 1,3-dibromo-5,5-dimethylhydantoin (1.64 g, 5.72 mmol) was added in one portion at 0° C. and after stirring at 0° C. for 30 minutes the solution was allowed to warm up to room temperature and stirred for 1 hour. Sodium sulfite (131 mg, 1.04 mmol) was added and the mixture was stirred for 15 minutes at room temperature, then ethyl acetate was added and the reaction was cooled to 10° C. K3PO4 (2.34 g, 11.0 mmol) was added and the mixture was warmed up to room temperature and extracted with ethyl acetate. The organic layers were washed with brine, dried over sodium sulfate, filtered and evaporated to give the title compound (2.1 g, 94%) as a colourless oil. MS ISP (m/e): 215.3 [(M+H)+].
Quantity
2.52 g
Type
reactant
Reaction Step One






Name
K3PO4
Quantity
2.34 g
Type
reactant
Reaction Step Five


Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1(C)[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)(=O)N.[OH-].[K+].Br[N:21]1C(C)(C)C(=O)N(Br)C1=O.S([O-])([O-])=O.[Na+].[Na+].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C.O.C(OCC)(=O)C>[NH2:21][C:4]1([CH3:1])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1 |f:1.2,4.5.6,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
23.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2.63 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.64 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Step Four
|
Name
|
|
|
Quantity
|
131 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Five
|
Name
|
K3PO4
|
|
Quantity
|
2.34 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring at 0° C. for 30 minutes the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed up to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1(CCN(CC1)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 171.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
